molecular formula C6H5NO5 B2931463 2-Methyl-5-nitrofuran-3-carboxylic acid CAS No. 129423-27-4

2-Methyl-5-nitrofuran-3-carboxylic acid

Cat. No.: B2931463
CAS No.: 129423-27-4
M. Wt: 171.108
InChI Key: NXPDJCKSBLMJII-UHFFFAOYSA-N
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Description

Context within Furan (B31954) Chemistry

Furan and its derivatives are fundamental building blocks in organic synthesis and are prevalent in a variety of natural products and pharmacologically active compounds. The furan ring system is considered electron-rich, which influences its reactivity, particularly its susceptibility to electrophilic substitution. The position of substituents on the furan ring significantly directs the outcome of chemical reactions. In the case of 2-Methyl-5-nitrofuran-3-carboxylic acid, the substituents are located at the 2, 3, and 5 positions, which are key sites for chemical modification.

Significance of Nitrofuran and Carboxylic Acid Functionalities

The presence of a nitro group (-NO2) is a defining feature of the nitrofuran class of compounds. Nitrofurans have a long history in medicinal chemistry, with many derivatives exhibiting potent antimicrobial properties. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the furan ring. This electronic effect is crucial for the biological mechanism of action of many nitroaromatic compounds, which often involves enzymatic reduction of the nitro group to reactive intermediates that can damage cellular macromolecules like DNA. quora.com

The carboxylic acid (-COOH) functionality is another cornerstone of organic and medicinal chemistry. Its acidic nature allows for the formation of salts and esters, which can be used to modify the solubility and pharmacokinetic properties of a molecule. The carboxyl group can also participate in a wide range of chemical reactions, making it a versatile handle for the synthesis of more complex molecules, such as amides and other derivatives. Carboxylic acids are known to interact with biological targets through hydrogen bonding and ionic interactions.

Research Trajectories of Substituted Furan Carboxylic Acids

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C6H5NO5
Molecular Weight 171.11 g/mol
CAS Number 129423-27-4
Melting Point 154-155 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPDJCKSBLMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 5 Nitrofuran 3 Carboxylic Acid and Analogues

General Strategies for Furan (B31954) Ring Construction

The formation of the furan nucleus is a critical step in the synthesis of 2-methyl-5-nitrofuran-3-carboxylic acid. Several well-established methods are available for this purpose, each with its own advantages and limitations regarding substrate scope and regioselectivity.

Paal-Knorr Synthesis Approaches

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. researchgate.netwikipedia.orgalfa-chemistry.comorganic-chemistry.org This approach offers a straightforward route to furans with various substitution patterns. The general mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal intermediate that then dehydrates to form the furan ring. wikipedia.org

For the synthesis of analogues of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. For instance, a 1,4-diketone bearing a methyl group and a precursor to the carboxylic acid at the appropriate positions could be cyclized under acidic conditions. The nitro group could be introduced at a later stage via electrophilic nitration of the furan ring, provided the ring is not deactivated to such an extent that the reaction is inhibited.

Table 1: Examples of Paal-Knorr Furan Synthesis

1,4-Dicarbonyl PrecursorAcid CatalystFuran ProductReference
Hexane-2,5-dioneSulfuric Acid2,5-Dimethylfuran researchgate.net
3,4-Disubstituted-2,5-hexanedionesProtic or Lewis AcidsSubstituted Furans wikipedia.org
1-Aryl-1,4-diketonesPhosphoric Acid2-Aryl-5-alkylfurans researchgate.net

Feist-Benary Cyclocondensation

The Feist-Benary synthesis provides an alternative route to substituted furans, particularly those bearing a carboxylic acid or ester group at the 3-position. wikipedia.orgdeepdyve.com This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgyoutube.com The mechanism typically proceeds via the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the furan ring. quimicaorganica.org

This method is particularly relevant for the synthesis of this compound analogues. For example, the reaction of an α-halo ketone with an acetoacetic ester derivative could furnish a 2-methylfuran-3-carboxylate scaffold. The nitro group at the 5-position could be introduced either on one of the starting materials or by nitration of the resulting furan. A recent study demonstrated the synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates and β-dicarbonyl compounds, showcasing a direct route to nitrofuran carboxylates. doi.orgresearchgate.net

Table 2: Feist-Benary Synthesis of Substituted Furans

α-Halo Ketoneβ-Dicarbonyl CompoundBase CatalystFuran ProductReference
ChloroacetoneEthyl acetoacetatePyridine/AmmoniaEthyl 2,5-dimethylfuran-3-carboxylate wikipedia.org
Phenacyl bromideAcetylacetonePiperidine3-Acetyl-2-methyl-5-phenylfuran deepdyve.com
Alkyl 3-bromo-3-nitroacrylatesPentane-2,4-dionePotassium acetateCarbonyl-containing furan-3-carboxylates researchgate.net

Ring Contraction Methodologies

Ring contraction of larger heterocyclic systems can also serve as a viable pathway to the furan nucleus. While less common than condensation methods, certain ring contraction reactions can provide access to uniquely substituted furans. For instance, the oxidative rearrangement of certain six-membered rings can lead to the formation of a five-membered furan ring. Such transformations often proceed through complex mechanistic pathways involving ring-opening and subsequent recyclization.

Transition Metal-Catalyzed Furan Synthesis

Modern organic synthesis has seen a surge in the development of transition metal-catalyzed methods for the construction of heterocyclic rings, including furans. researchgate.net These reactions often offer high efficiency, selectivity, and functional group tolerance. Catalysts based on palladium, gold, copper, and other transition metals have been successfully employed.

For example, palladium-catalyzed cross-coupling reactions can be utilized to assemble the furan ring from acyclic precursors. Similarly, gold-catalyzed cycloisomerization of functionalized alkynes or allenes can provide a rapid entry to polysubstituted furans. While specific examples leading directly to this compound are not prevalent, the versatility of these methods suggests their potential applicability. A transition-metal-free approach for the synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates has also been reported, highlighting the ongoing efforts to develop more sustainable synthetic routes. nih.gov

Bio-based Furan Synthesis Routes

With a growing emphasis on sustainable chemistry, the use of biomass-derived starting materials for the synthesis of valuable chemicals is gaining significant attention. Furan derivatives, in particular, are at the forefront of this research, with 5-(hydroxymethyl)furfural (HMF), derived from carbohydrates, serving as a key platform chemical. magtech.com.cnrsc.org

The oxidation of HMF can lead to various furan dicarboxylic acids and other functionalized furans. acs.org While the direct synthesis of this compound from bio-based precursors is not yet well-established, the rich chemistry of HMF and other bio-derived furans opens up possibilities for future synthetic routes. mdpi.com For instance, selective functionalization and modification of these platform molecules could provide a green pathway to the target compound and its analogues.

Approaches to Introducing the Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the 3-position of the furan ring is a key transformation in the synthesis of the target molecule. Several strategies can be employed to achieve this functionalization.

One common approach is the oxidation of a pre-existing functional group on the furan ring. For example, a furan bearing an acyl or alkyl group at the 3-position can be oxidized to the corresponding carboxylic acid.

Another powerful method is the direct carboxylation of the furan ring. This can be achieved by reacting a furan derivative with a strong base to generate a nucleophilic intermediate, which is then trapped with carbon dioxide.

Furthermore, the carboxylic acid functionality can be incorporated from the outset by using starting materials that already contain this group or a precursor. For instance, in the Feist-Benary synthesis, the use of a β-ketoester as the dicarbonyl component directly leads to a furan-3-carboxylate. quimicaorganica.org A study on the synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates demonstrates the incorporation of both the nitro and the carboxylate functionalities from the starting materials. doi.org

The nitration of furan derivatives is a well-known electrophilic aromatic substitution reaction. However, the furan ring is sensitive to strong acidic conditions typically used for nitration. Therefore, milder nitrating agents and carefully controlled reaction conditions are often necessary to avoid degradation of the furan nucleus. The presence of an electron-withdrawing carboxylic acid group at the 3-position would further deactivate the ring, making the nitration at the 5-position a challenging step that requires optimization. A study on the nitration of furfural (B47365) highlights the need for protection of sensitive functional groups during nitration. nih.gov

Oxidation Pathways to Furan Carboxylic Acids

A common and effective method for creating furan carboxylic acids is through the oxidation of furan aldehydes. frontiersin.orgrsc.org This approach is particularly relevant as furfural and its derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), are readily available from biomass. rsc.orgnih.gov The aldehyde group on the furan ring can be selectively oxidized to a carboxylic acid group using various catalytic systems. rsc.orgnih.gov

Chemocatalytic methods often employ catalysts based on precious metals like gold (Au), platinum (Pt), and palladium (Pd) in the presence of an oxidant, typically oxygen. rsc.org These reactions can be influenced by factors such as the choice of catalyst support and reaction conditions, including the use of alkaline environments, which can sometimes lead to side reactions like the Cannizzaro reaction. rsc.org Biocatalytic approaches have also been explored, utilizing whole-cell systems like Pseudomonas putida to achieve high-yield conversion of furfural to furoic acid. frontiersin.org

Another pathway involves the permanganate-mediated oxidation of a furan ring that is already part of a more complex structure, which provides a route to carboxylic acid derivatives. springernature.com

Table 1: Catalytic Systems for Oxidation of Furan Aldehydes

Catalyst System Substrate Product Key Findings Reference
Au, Pt, or Pd catalysts Furfural, 5-Hydroxymethylfurfural (HMF) Furoic acid, 2,5-Furandicarboxylic acid (FDCA) The choice of metal and support influences activity and selectivity. Alkaline conditions can promote oxidation but also lead to degradation. rsc.org
Pseudomonas putida KT2440 Furfural (FAL) Furoic acid (FA) Achieved quantitative yield; biocatalytic capacity was enhanced by adding HMF during the growth phase. frontiersin.org
Ruthenium complexes with PNP pincer ligands Furfural, HMF Furoic acid, FDCA Utilizes alkaline water as the formal oxidant, generating H₂ as a byproduct. acs.org

Carboxylation Reactions

An alternative to oxidation for introducing a carboxylic acid group is the direct carboxylation of the furan ring. This method involves the reaction of a furan substrate with carbon dioxide, often under high temperature and pressure. A notable example is the carbonate-promoted C-H carboxylation to synthesize furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid. rsc.orgresearchgate.net In this process, a mixture of an alkali furan-2-carboxylate (B1237412) and an alkali carbonate is heated under a CO₂ atmosphere. rsc.org

The efficiency of this reaction is highly dependent on the cations used, with caesium salts initially showing high yields. rsc.orgresearchgate.net Subsequent research has demonstrated that blends of potassium and caesium can also be effective, making the process more scalable. rsc.org The removal of water, a byproduct of the reaction, is crucial to prevent decomposition pathways. rsc.org While this method primarily focuses on the 2 and 5 positions, it highlights a direct route to forming C-COOH bonds on the furan ring.

Decarboxylation in Furan Chemistry

Decarboxylation, the removal of a carboxyl group, serves as a strategic tool in furan chemistry to access specific substitution patterns that might be difficult to achieve directly. For instance, furantetracarboxylic acid can be progressively decarboxylated to yield products like 3,4-furandicarboxylic acid and 3-furoic acid. uni.edu This step-wise removal of carboxyl groups provides a synthetic route to less accessible isomers. uni.edu

Thermal decarboxylation is a known reaction for furoic acids; for example, 2-furoic acid can undergo decarboxylation to form furan. researchgate.net This reactivity underscores the need for carefully controlled conditions when handling furan carboxylic acids at elevated temperatures. In some synthetic sequences, decarboxylation can occur as a side process, for example, during certain oligomerization reactions in superacidic media. nih.gov

Introduction of the Nitro Group and Positional Selectivity

The introduction of the nitro group onto the sensitive furan ring is a challenging yet crucial step in the synthesis of this compound. The high reactivity of the furan nucleus towards strong acids and oxidizing agents necessitates the use of milder nitrating conditions to avoid ring opening, polymerization, or other side reactions. nih.gov

Direct Nitration of Furan and Derivatives

Direct nitration of the furan ring is notoriously difficult due to the ring's sensitivity. nih.gov Standard nitrating mixtures like concentrated nitric and sulfuric acid are often too harsh. quora.comsemanticscholar.org Consequently, milder reagents and specific conditions have been developed to achieve successful nitration.

Achieving positional selectivity, particularly nitration at the C5 position of a 2-substituted or 2,3-disubstituted furan, requires careful control of the reaction environment. The choice of nitrating agent and solvent system is paramount. For many furan derivatives, nitration preferentially occurs at the alpha-position (C2 or C5) that is not already substituted.

A method involving nitric acid in trifluoroacetic anhydride (B1165640) has been shown to be effective for the direct nitration of furan and its derivatives, often providing higher yields without the need to isolate intermediates. semanticscholar.org Another approach involves a two-step process where a nitration intermediate is formed and then converted to the final nitrofuran product. google.com The temperature must be carefully controlled, often at low temperatures (e.g., below 0°C), to manage the exothermic nature of the reaction and prevent degradation. google.com

Acetyl nitrate (B79036) is the most widely used and effective reagent for the nitration of furans due to its milder nature compared to traditional nitrating agents. nih.govquora.com It is typically generated in situ by reacting fuming nitric acid with acetic anhydride. nih.govquora.com This reagent is particularly suitable for sensitive substrates like furfural and its derivatives. nih.govchemrxiv.orgresearchgate.net

The reaction mechanism involves the formation of an addition product (a nitroacetate (B1208598) intermediate) across the furan ring, which is then treated with a base, such as pyridine, to eliminate acetic acid and generate the 2-nitrofuran (B122572) derivative. semanticscholar.org This two-stage process avoids the harsh acidic conditions that can destroy the furan ring. semanticscholar.org The use of continuous flow systems for the in situ generation and reaction of acetyl nitrate has been developed to enhance safety and reproducibility, as acetyl nitrate itself can be unstable and explosive. nih.govchemrxiv.orgresearchgate.net

Table 2: Nitration Conditions for Furan Derivatives

Nitrating Agent Substrate Conditions Product Key Findings Reference
Acetyl Nitrate (in situ) Furfural Continuous flow system, 15°C 5-Nitrofurfural Safe, robust, and highly automated process with excellent yields in short reaction times. nih.gov
Nitric acid / Acetic anhydride Furan Low temperature, followed by treatment with pyridine 2-Nitrofuran Milder than HNO₃ alone, proceeds via a nitroacetate intermediate to avoid ring oxidation. quora.comsemanticscholar.org
Nitric acid / Trifluoroacetic anhydride Furan and derivatives One-step procedure Mononitro derivatives Achieves direct nitration in high yields without isolation of intermediates. semanticscholar.org

Chemical Reactivity and Transformation of 2 Methyl 5 Nitrofuran 3 Carboxylic Acid

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including furan. pearson.com Furan is typically more reactive than benzene (B151609) towards electrophiles due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. pearson.com Electrophilic attack preferentially occurs at the C2 and C5 positions (the alpha positions) because the resulting carbocation intermediate is more stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at the C3 or C4 positions. quora.comquora.com

In 2-Methyl-5-nitrofuran-3-carboxylic acid, positions 2, 3, and 5 are already substituted. Therefore, any potential electrophilic aromatic substitution would have to occur at the C4 position. The feasibility of such a reaction is governed by the cumulative electronic effects of the existing substituents.

The substituents on the furan ring exert significant directing and activating or deactivating effects that influence the outcome of electrophilic aromatic substitution reactions.

Methyl Group (-CH₃): Located at the C2 position, the methyl group is an alkyl group. It is classified as a weakly activating substituent that donates electron density to the ring through an inductive effect. In heterocyclic systems, electron-donating substituents at an alpha position tend to direct incoming electrophiles to the other alpha position (C5) and the adjacent beta position (C3). uoanbar.edu.iq

Carboxylic Acid Group (-COOH): Situated at the C3 position, the carboxylic acid group is a moderately deactivating substituent. pearson.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. As a meta-director, a substituent at the C3 position would typically direct an incoming electrophile to the C5 position. uoanbar.edu.iq

Directing Effects of Substituents on the Furan Ring
SubstituentPositionElectronic EffectDirecting Influence
Methyl (-CH₃)C2Activating (Weak)Ortho, Para (to C5, C3)
Carboxylic Acid (-COOH)C3Deactivating (Moderate)Meta (to C5)
Nitro (-NO₂)C5Deactivating (Strong)Meta (to C3)

The nitro group (-NO₂) at the C5 position has the most profound impact on the reactivity of the furan ring towards electrophilic attack.

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution. quora.com It strongly withdraws electron density from the ring via both a negative inductive effect (-I) and a negative resonance effect (-R). youtube.comresearchgate.net This withdrawal significantly reduces the nucleophilicity of the entire aromatic system, making it highly resistant to attack by electrophiles. vedantu.com

The resonance structures of a nitro-substituted aromatic ring show that the electron density is most significantly reduced at the positions ortho and para to the nitro group. quora.comyoutube.com In this molecule, the nitro group at C5 deactivates the entire ring, but its effect is particularly pronounced at the C2 and C4 positions. The combined deactivating influence of the C5-nitro group and the C3-carboxylic acid group creates a highly electron-deficient furan ring. Consequently, electrophilic aromatic substitution at the only available position (C4) is extremely unfavorable and requires harsh reaction conditions, if it proceeds at all.

Reactions of the Carboxylic Acid Functionality

Given the highly deactivated nature of the furan ring, the chemical reactivity of this compound is dominated by the transformations of its carboxylic acid group. This functional group can readily undergo several common reactions, including esterification, amidation, and conversion to acyl halides.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This is a reversible, equilibrium-controlled reaction. masterorganicchemistry.com The reaction can be driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

This compound can be converted to various esters through this method.

Examples of Esterification Reactions
Reactant (Alcohol)CatalystProduct (Ester)
Methanol (B129727) (CH₃OH)H₂SO₄Methyl 2-methyl-5-nitrofuran-3-carboxylate
Ethanol (CH₃CH₂OH)H₂SO₄Ethyl 2-methyl-5-nitrofuran-3-carboxylate
Propanol (CH₃CH₂CH₂OH)H₂SO₄Propyl 2-methyl-5-nitrofuran-3-carboxylate

Amides are formed by the reaction of a carboxylic acid with an amine. The direct reaction is generally slow and requires high temperatures, as it involves an acid-base reaction to form a stable carboxylate-ammonium salt. mdpi.com Therefore, the carboxylic acid is typically activated first.

One common method involves the use of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate then readily reacts with an amine to form the corresponding amide. mdpi.com Alternatively, the carboxylic acid can be converted to an acyl chloride, which then reacts rapidly with an amine.

Examples of Amidation Reactions
Reactant (Amine)Activation MethodProduct (Amide)
Ammonia (NH₃)CDI or Acyl Chloride2-Methyl-5-nitrofuran-3-carboxamide
Methylamine (CH₃NH₂)CDI or Acyl ChlorideN-methyl-2-methyl-5-nitrofuran-3-carboxamide
Aniline (C₆H₅NH₂)CDI or Acyl ChlorideN-phenyl-2-methyl-5-nitrofuran-3-carboxamide

Carboxylic acids can be converted into more reactive acyl halides, most commonly acyl chlorides. This transformation is a key step for synthesizing esters and amides under milder conditions than direct reaction. Standard reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). jocpr.com

The reaction of this compound with thionyl chloride, for example, would yield 2-methyl-5-nitrofuran-3-carbonyl chloride. This acyl chloride is a versatile intermediate that can be used in a variety of subsequent nucleophilic acyl substitution reactions. The synthesis of the analogous 5-nitro-2-furancarbonyl chloride from 5-nitro-2-furoic acid using thionyl chloride is a well-established procedure. prepchem.com

Conversion to Acyl Halide
ReactantProduct
Thionyl Chloride (SOCl₂)2-Methyl-5-nitrofuran-3-carbonyl chloride
Oxalyl Chloride ((COCl)₂)2-Methyl-5-nitrofuran-3-carbonyl chloride

Reactions with Organometallic Reagents (e.g., Organolithiums)

The interaction of carboxylic acid derivatives with organometallic reagents, such as organolithiums and Grignard reagents, is a fundamental transformation in organic synthesis. libretexts.org Generally, the acidity of the carboxylic acid proton leads to an initial acid-base reaction with these strong nucleophiles and bases. organicchemistrytutor.com

With organolithium compounds, the reaction with a carboxylic acid like this compound would initially involve deprotonation of the carboxylic acid to form a lithium carboxylate. organicchemistrytutor.com However, unlike Grignard reagents which typically stop at this stage, organolithium reagents are sufficiently reactive to attack the carboxylate carbon. organicchemistrytutor.com This nucleophilic addition leads to the formation of a geminal dianion intermediate. organicchemistrytutor.com Subsequent acidic workup protonates the dianion to form a hydrate, which is generally unstable and collapses to yield a ketone. organicchemistrytutor.com

In the context of nitrofuran compounds, the reactivity can be more complex. For instance, 2-nitrofuran (B122572) itself reacts with Grignard and alkyllithium reagents to produce mixtures of 5-alkyl- and 3-alkyl-2-furanones, showcasing a nitrodienic-like reactivity. researchwithrutgers.com This suggests that in addition to reactions at the carboxylic acid group, the furan ring and the nitro group of this compound could also be susceptible to attack by organometallic reagents, potentially leading to a variety of products.

Table 1: Reactivity of Carboxylic Acid Derivatives with Organometallic Reagents

Reagent Carboxylic Acid Derivative Initial Product Final Product (after workup)
Organolithium Carboxylic Acid Lithium Carboxylate & Geminal Dianion Ketone
Grignard Reagent Carboxylic Acid Magnesium Carboxylate Carboxylic Acid (upon workup)

Salt Formation

As a carboxylic acid, this compound readily undergoes salt formation in the presence of a base. Carboxylic acids are proton donors and react with both organic (e.g., amines) and inorganic bases in neutralization reactions, which are often accompanied by the evolution of significant heat. noaa.gov This reaction results in the formation of a carboxylate salt and water. noaa.gov Many carboxylic acids that are insoluble in water can be dissolved by reacting them with an aqueous base to form a soluble salt. noaa.gov

Reactivity of the Nitro Group

The nitro group is a versatile functional group in organic synthesis, primarily due to its ability to be reduced to other nitrogen-containing functionalities like amines and oximes. chemrevlett.com

Reduction Pathways of the Nitro Group

The reduction of a nitro group can proceed through several pathways to yield different products, depending on the reducing agent and reaction conditions. The six-electron reduction of a nitro group sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov

Common methods for the reduction of aromatic nitro groups to primary amines include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal and Acid: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.comwikipedia.org

Other potential reduction products include:

Hydroxylamines: Formed by using reagents like zinc dust and ammonium (B1175870) chloride or diborane. wikipedia.org

Hydrazines: Can be produced by treating nitroarenes with excess zinc metal. wikipedia.org

Azo Compounds: Often formed when metal hydrides are used to reduce aryl nitro compounds. wikipedia.org

Oximes: Can be generated using metal salts like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.org

Table 2: Common Reduction Pathways for Aromatic Nitro Groups

Reducing Agent/Method Primary Product
H₂, Pd/C (or PtO₂, Raney Ni) Amine
Fe, Sn, or Zn in acid Amine
Zinc dust, NH₄Cl Hydroxylamine (B1172632)
Excess Zn metal Hydrazine
Metal hydrides (e.g., LiAlH₄) Azo compound

Reactivity of Nitrofuran Derivatives in Specific Media

Nitrofuran derivatives are known to be reactive in various media, and their stability can be influenced by factors such as pH and light. For instance, the antibacterial action of some nitrofurans is thought to arise from the one-electron reduction of the nitro group to a nitro anion radical, a process that can be catalyzed by bacterial enzymes. nih.gov

Studies on nitrofurantoin (B1679001), another nitrofuran derivative, have shown that it can undergo photoisomerization and photorelease of nitric oxide (NO•) upon excitation, indicating photochemical reactivity. researchgate.net The stability of nitrofuran metabolites has also been investigated in biological matrices under different conditions, such as storage and cooking, with studies showing that these metabolites can be largely resistant to conventional cooking techniques. researchgate.net Furthermore, the derivatization of nitrofuran metabolites is often necessary for their detection in various food samples, typically involving acid hydrolysis followed by reaction with a derivatizing agent. acs.orgnih.gov

Other Ring Transformations and Functional Group Interconversions

The furan ring in this compound can potentially undergo various transformations. Nucleophilic-type ring transformations have been observed in related nitro-substituted heterocyclic compounds. For example, 1-methyl-3,5-dinitro-2-pyridone undergoes ring-opening upon treatment with amines. mdpi.com Similarly, 3-methyl-5-nitropyrimidin-4(3H)-one reacts with carbonyl compounds to yield different ring-transformed products like pyridones and pyrimidines. nih.gov These reactions highlight the susceptibility of electron-deficient heterocyclic rings to nucleophilic attack and subsequent rearrangement.

The carboxylic acid group can be converted to other functional groups. For instance, it can be transformed into an ester, which can then be reduced to a primary alcohol. researchgate.net The direct reduction of the carboxylic acid to an alcohol while leaving the nitro group intact can be challenging, but reagents like borane (B79455) complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-nitrofuran
5-alkyl-2-furanone
3-alkyl-2-furanone
Nitrofurantoin
1-methyl-3,5-dinitro-2-pyridone

Spectroscopic and Structural Characterization of 2 Methyl 5 Nitrofuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Methyl-5-nitrofuran-3-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the furan (B31954) ring proton, and the carboxylic acid proton. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, and spin-spin coupling patterns could reveal adjacent protons.

Expected ¹H NMR Spectral Features for this compound:

Protons Expected Chemical Shift (ppm) Multiplicity
-CH₃ ~2.5-3.0 Singlet (s)
Furan-H ~7.0-8.0 Singlet (s)

Note: This table represents expected values based on typical chemical shifts for similar functional groups and is not based on experimental data for the specific compound.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in a molecule. A ¹³C NMR spectrum of this compound would display separate signals for each unique carbon atom, including the methyl carbon, the furan ring carbons, and the carboxyl carbon. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding.

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon Atom Predicted Chemical Shift (ppm)
-CH₃ ~14
Furan C-3 ~115
Furan C-4 ~118
Furan C-2 ~155
Furan C-5 ~158

Source: Predicted data from publicly available chemical databases. This data has not been experimentally verified.

Deuterium (²H) NMR spectroscopy is used to study compounds that have been isotopically labeled with deuterium. This technique can provide information about reaction mechanisms, molecular dynamics, and site-specific labeling. To date, no studies involving deuterium-labeled analogues of this compound have been found in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, measure the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes bonds to vibrate. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, and various vibrations of the furan ring and methyl group.

Expected FT-IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500-3300 Broad, Strong
C=O (Carboxylic Acid) 1700-1725 Strong
N-O (Asymmetric Stretch) 1500-1550 Strong
N-O (Symmetric Stretch) 1340-1380 Strong
C-O (Carboxylic Acid) 1210-1320 Medium

Note: This table represents expected values based on typical group frequencies and is not based on experimental data for the specific compound.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information on the vibrations of the furan ring and the nitro group. Specific experimental Raman data for this compound is not available in the reviewed literature.

Analysis of Hydrogen Bonding via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the intermolecular interactions within a molecular structure. For this compound, the presence of a carboxylic acid group leads to distinctive features in its IR spectrum, primarily due to strong intermolecular hydrogen bonding.

In the solid state and in concentrated solutions, carboxylic acids typically exist as centrosymmetric dimers. spectroscopyonline.com This association is formed through strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. This dimerization has a profound effect on the vibrational frequencies of the bonds involved, particularly the O–H and C=O stretching modes. echemi.com

The O–H stretching vibration of a carboxylic acid is one of the most characteristic absorptions in an IR spectrum. orgchemboulder.com Due to the strong hydrogen bonding in the dimeric structure, this band becomes exceptionally broad, typically appearing as a wide envelope in the region of 2500–3300 cm⁻¹. libretexts.org This significant broadening is a hallmark of the strong intermolecular association. echemi.com

The C=O (carbonyl) stretching frequency is also sensitive to hydrogen bonding. In a free, non-associated carboxylic acid molecule (monomer), the C=O stretch is found at a higher wavenumber, around 1760 cm⁻¹. However, in the more common hydrogen-bonded dimer, this absorption shifts to a lower frequency, typically appearing as a strong, sharp band centered around 1710–1725 cm⁻¹. echemi.comlibretexts.org This shift is a direct consequence of the weakening of the C=O double bond character as the carbonyl oxygen accepts a hydrogen bond.

Based on these principles, the expected IR absorption bands for this compound that indicate hydrogen bonding are summarized in the table below.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed insights into molecular geometry, conformation, and intermolecular interactions.

As of the current literature survey, a complete single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystallographic analysis of closely related nitrofuran derivatives, such as Furazolidone, provides a valuable model for understanding the likely structural characteristics. mdpi.comnih.gov

Studies on similar compounds are essential for predicting molecular conformation and crystal packing. For instance, the furan ring in such structures is typically planar. The crystal structure of Furazolidone was determined by single-crystal X-ray diffraction, and its crystallographic data are presented as a representative example of this class of compounds. mdpi.com

Note: The data presented is for Furazolidone as a representative example of a nitrofuran derivative. mdpi.com

The most significant and directional interaction is the hydrogen bonding between the carboxylic acid groups. Molecules of this compound are anticipated to form the classic centrosymmetric R₂²(8) hydrogen-bonded dimer synthon, where the hydroxyl and carbonyl groups of two separate molecules interact. researchgate.net

Beyond this primary interaction, weaker hydrogen bonds are also likely to play a crucial role in stabilizing the three-dimensional crystal lattice. These can include C–H···O interactions, where hydrogen atoms from the methyl group or the furan ring act as donors, and the oxygen atoms of the nitro group or the furan ring act as acceptors. ugd.edu.mk Such interactions are commonly observed in the crystal structures of nitro-containing organic compounds. researchgate.netugd.edu.mk

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-5-nitrofuran-3-carboxylic acid, DFT studies would theoretically yield valuable insights into its molecular properties.

Quantum Chemical Calculations

Charge Delocalization StudiesMethods like Natural Bond Orbital (NBO) analysis would be employed to study the delocalization of electron density throughout the molecule. This is particularly relevant for understanding the stability conferred by the conjugated π-system of the furan (B31954) ring and the electron-withdrawing effects of the nitro and carboxylic acid groups. NBO analysis provides information on atomic charges and the interactions between orbitals, highlighting the pathways of charge delocalization.

While the framework for such an investigation is clear, the specific quantitative results and data tables for this compound are absent from the surveyed literature.

Hydrogen Bonding Interaction Energies

Hydrogen bonds are crucial non-covalent interactions that dictate the supramolecular assembly, crystal packing, and physicochemical properties of carboxylic acids. For this compound, the carboxylic acid group (-COOH) is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). Furthermore, the nitro group (-NO2) provides additional strong hydrogen bond acceptor sites.

In the absence of specific interaction energy data for this molecule, the properties of other nitrofurans, such as the antibacterial drug nitrofurantoin (B1679001), can provide a relevant comparison. Computational studies on nitrofurantoin have quantified the energy of specific intermolecular hydrogen bonds. For instance, the N1−H1···O2 hydrogen bond in the β-polymorph of nitrofurantoin has been calculated to have an interaction energy of 27.9 kJ·mol⁻¹. nih.gov This interaction is characterized as a moderate-strength hydrogen bond with a significant electrostatic component. nih.gov

Molecules of this compound are expected to form strong hydrogen-bonded dimers via their carboxylic acid groups, a common and highly stable motif for this functional group. The interaction energies for these synthons are typically significant and are a major factor in the stability of the crystalline state.

Table 1: Illustrative Hydrogen Bond Interaction Energy for a Related Nitrofuran Compound

Interacting Atoms Compound Interaction Energy (kJ·mol⁻¹) Reference
N1−H1···O2 Nitrofurantoin 27.9 nih.gov

Non-Linear Optical (NLO) Properties

Organic molecules featuring electron-donating groups (like a methyl-substituted furan ring) and electron-accepting groups (like a nitro group and a carboxylic acid) connected through a π-conjugated system are often investigated for their non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. nih.gov The intramolecular charge transfer from the donor to the acceptor part of the molecule is a key determinant of the NLO response. researchgate.net

The NLO properties are characterized by parameters such as the molecular polarizability (α) and the first-order hyperpolarizability (β). These values can be calculated using quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govresearchgate.net For a molecule like this compound, the significant difference in electron density between the furan ring and the nitro/carboxylic acid substituents suggests a potential for a notable NLO response.

While specific calculated values for this compound are not available, studies on other "push-pull" organic systems, such as nitroanilines, have shown that the presence of nitro groups can lead to substantial hyperpolarizability values. researchgate.net Computational analysis would typically involve geometry optimization followed by the calculation of α and β tensors to evaluate the molecule's potential as an NLO material. researchgate.net

Advanced Computational Methodologies

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. nih.gov The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density (ρb) and its Laplacian (∇²ρb), reveal the nature of the chemical bond. nih.gov

For hydrogen bonds, a positive value of ∇²ρb is indicative of a closed-shell interaction, which is typical for non-covalent bonds. The magnitude of ρb correlates with the strength of the bond. rsc.org

In a combined QTAIM and experimental study on the related compound nitrofurantoin, the N1−H1···O2 hydrogen bond was characterized by a ρb value of 0.029 a.u. and a ∇²ρb of 0.108 a.u. nih.gov These values confirm a moderate-strength hydrogen bond with a significant electrostatic character. A similar QTAIM analysis of this compound would be expected to identify BCPs corresponding to the strong O-H···O interactions of the carboxylic acid dimer and weaker C-H···O interactions involving the methyl and furan ring hydrogens.

Table 2: Illustrative QTAIM Parameters for a Hydrogen Bond in a Related Nitrofuran

Bond Compound Electron Density (ρb) (a.u.) Laplacian of Electron Density (∇²ρb) (a.u.) Reference
N1−H1···O2 Nitrofurantoin 0.029 0.108 nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. These regions are usually found around electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often located around hydrogen atoms. rsc.org

For this compound, the MEP map would be expected to show strong negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid, identifying them as primary hydrogen bond acceptor sites. The most positive potential would likely be located on the hydroxyl hydrogen of the carboxylic acid group, highlighting its role as a strong hydrogen bond donor. The analysis of MEP minima (Vmin) and maxima (Vmax) can quantitatively describe these features and help in understanding the molecule's intermolecular interaction preferences. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density from all other molecules in the crystal.

Studies on related nitrofuran nih.gov and phenylfuran mdpi.com derivatives demonstrate the utility of this analysis. For example, in the crystal structure of nitrofurantoin, Hirshfeld analysis allows for the detailed characterization of N-H···O, C-H···O, and other non-covalent interactions that stabilize the crystal packing. nih.gov For this compound, a Hirshfeld analysis would quantify the prevalence of O···H contacts, which are expected to dominate due to the strong hydrogen bonding from the carboxylic acid and nitro groups, as well as contributions from H···H, C···H, and O···C contacts.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Nitrofurantoin

Advanced Synthetic Applications and Derivatives Research

Role as a Synthetic Building Block

The structure of 2-Methyl-5-nitrofuran-3-carboxylic acid, featuring a carboxylic acid group, a nitro group, and a methyl group on the furan (B31954) ring, theoretically equips it with multiple reactive sites for chemical modification. Carboxylic acids are fundamental functional groups in organic synthesis, often serving as handles for creating amides, esters, and other derivatives.

Precursor in the Synthesis of Substituted Furans

In principle, this compound could serve as a starting material for a variety of substituted furans. The carboxylic acid function can be converted into other groups, and the nitro group can be reduced to an amine, which in turn can be diazotized to introduce a range of other substituents. However, specific studies documenting these transformations for this compound are not found in the current body of scientific literature.

Intermediate in Complex Molecule Construction

The furan ring itself is a key structural motif in many natural products and complex organic molecules. Furan derivatives are often used in Diels-Alder reactions to construct more complex cyclic systems. While this is a common strategy in organic synthesis, there are no specific, published examples of this compound being used as an intermediate in the total synthesis or construction of complex molecules.

Application in Heterocyclic Chemistry

Furan-carboxylic acids are valuable precursors in heterocyclic chemistry. researchgate.net The carboxylic acid can be activated and reacted with various binucleophilic reagents to construct new heterocyclic rings fused to or substituted on the furan core. For instance, reaction with hydrazines can lead to pyrazole (B372694) or pyridazinone systems, and reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. Although this is a well-known synthetic strategy, its direct application starting from this compound has not been specifically reported. Research on related 5-arylfuran-2-carboxylic acids demonstrates their utility in synthesizing 1,3,4-oxadiazole (B1194373) and other heterocyclic systems. researchgate.net

Development of Novel Chemical Entities

The development of new molecules with unique properties is a constant goal in chemical research. The nitrofuran scaffold is of particular interest due to the biological activities associated with this class of compounds.

Design and Synthesis of Hybrid Nitrofuran Complexes

Hybrid molecules, which combine two or more pharmacophores, are a modern strategy in drug design. The carboxylic acid group of this compound would be an ideal anchor point for linking it to other biologically active moieties, such as other heterocyclic rings, to create hybrid complexes. For example, studies on the related 5-nitrofuran-2-carboxylic acid have shown it can be converted to amides by coupling with various amines, demonstrating a viable pathway for creating such hybrid structures. mdpi.com

Table 1: Examples of Amide Derivatives from 5-Nitrofuran-2-carboxylic Acid mdpi.com

Amine Reactant Resulting Amide Product
3-(1H-imidazol-1-yl)propan-1-amine N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide

Exploration of Furan-Fused Derivatives

The synthesis of fused-ring systems is a significant area of heterocyclic chemistry. Intramolecular cyclization reactions are a key method for creating such derivatives. A synthetic sequence starting with this compound could potentially be designed to introduce a side chain capable of cyclizing onto the furan ring, leading to novel furan-fused heterocycles. While plausible, there is currently no specific literature that describes the successful synthesis of furan-fused derivatives originating from this particular starting material.

Research into Mechanistic Pathways

The study of reaction mechanisms is crucial for optimizing synthetic routes and understanding the fundamental behavior of a chemical entity. Isotope labeling is a powerful technique used to trace the path of atoms through a reaction. While specific isotope labeling studies on this compound were not prominently found in the reviewed literature, the principles of this technique are well-established for related carboxylic acids and nitrofuran compounds.

For instance, in the Fischer esterification of a carboxylic acid, isotope labeling can elucidate the reaction mechanism. openstax.org In a typical experiment, the reaction between a carboxylic acid and an alcohol labeled with an oxygen isotope (¹⁸O) is performed. Analysis of the products reveals whether the ¹⁸O atom is incorporated into the ester or the water byproduct. openstax.org If ¹⁸O-labeled methanol (B129727) reacts with a carboxylic acid, the resulting methyl ester is found to contain the ¹⁸O label, while the water formed is unlabeled. openstax.org This evidence confirms that the C-OH bond of the carboxylic acid is cleaved, and the RO-H bond of the alcohol is broken, proceeding through a tetrahedral intermediate. openstax.org

Furthermore, stable isotope-labeled derivatives of nitrofuran metabolites are synthesized for use as internal standards in quantitative analysis, such as liquid chromatography-tandem mass spectrometry. nih.gov A common method involves preparing a carbon-13 (¹³C) labeled derivatizing agent, which then reacts with the nitrofuran metabolite. nih.gov This approach, while primarily for analytical purposes, relies on a complete understanding and characterization of the reaction products, which contributes to the broader knowledge of nitrofuran reactivity. nih.gov The application of such techniques to this compound could provide precise insights into its reaction pathways, such as esterification, amidation, or decarboxylation.

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and even the nature of the product formed. The reactivity of this compound and its derivatives is intrinsically linked to the solvent system employed. For related nitrofuran carboxylic acids, synthesis procedures often specify solvents such as 1,4-dioxane, acetic acid, or various alcohols. mdpi.com

The synthesis of amide derivatives from 5-nitro-furan-2-carboxylic acid, for example, has been carried out in 1,4-dioxane. mdpi.com In other synthetic schemes, the reaction of 5-nitrofuran-2-carbaldehyde with acetophenones is performed in a mixture of acetic acid and sulfuric acid. mdpi.com The solvent's polarity, protic or aprotic nature, and its ability to solvate reactants and intermediates play a significant role. For instance, in the Fischer esterification of carboxylic acids, an excess of the alcohol is often used as the solvent to drive the equilibrium towards the ester product. masterorganicchemistry.com

The solubility of nitrofuran carboxylic acid derivatives can also be a limiting factor, influencing their utility in certain reactions. Some 5-phenyl-furan-2-carboxylic acids exhibit limited solubility in common organic and aqueous solvents, which can hinder processes like purification and crystallization. researchgate.net This highlights the importance of selecting an appropriate solvent to ensure the homogeneity of the reaction mixture and facilitate the desired chemical transformation. The synthesis of specialized microcrystals has also shown that the solvent (e.g., water, alcoholic solution, ammoniacal solution) can direct the morphology of the resulting structures, demonstrating the solvent's role in controlling the physical properties of the final product. researchgate.net

Functionalized Derivatives for Biological Target Exploration

The functionalization of the nitrofuran scaffold has led to the discovery of potent enzyme inhibitors. A notable example is the inhibition of Ribonuclease H (RNase H) associated with the reverse transcriptase (RT) of HIV-1. nih.govnih.gov RNase H is an essential enzyme for viral replication, making it an attractive target for antiretroviral drug development. nih.gov

Screening of small-molecule libraries identified a structure characterized by a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety as a novel RNase H inhibitor. nih.gov Further synthesis and evaluation of derivatives have yielded compounds with significant inhibitory activity. nih.gov These derivatives effectively block HIV-1 and MLV RT-associated RNase H activities with IC₅₀ values in the low micromolar range. nih.gov An in silico docking simulation suggests that these compounds interact with the enzyme's catalytic center, involving the conserved His539 residue and two metal ions. nih.gov The inhibitory mechanism is believed to involve the coordination of three oxygen atoms from the nitro-furan moiety to these two divalent metal ions at the enzyme's active site. nih.gov This finding underscores that the nitro-furan-carboxylic moiety is a critical scaffold for RNase H inhibition. nih.gov

Notably, some derivatives show improved potency compared to the original hit compounds, with one derivative demonstrating an 18-fold improvement in RNase H inhibitory potency without significant cytotoxicity. nih.gov

Table 1: Inhibitory Activity of 5-Nitro-furan-2-carboxylic Acid Derivatives against HIV-1 RNase H
Compound DerivativeTarget EnzymeIC₅₀ (µM)Reference
5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl esterHIV-1 RNase H3-30 nih.gov
5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl esterHIV-1 RNase H3-30 nih.gov

The nitrofuran scaffold, including structures related to this compound, has proven to be a valuable starting point for the identification of lead molecules in drug discovery. A lead molecule is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Derivatives of 5-nitro-furan-2-carboxylic acid that inhibit RNase H are considered potent lead compounds for developing new classes of antiretroviral drugs. nih.gov The core structure provides a foundation for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Beyond antiviral applications, nitrofuran derivatives have been identified as promising hits for developing novel antimicrobial drugs to combat nosocomial infections, including those caused by multidrug-resistant bacteria like MRSA. nih.gov For instance, 4-butyl-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazide showed a MIC value similar to vancomycin (B549263) against Staphylococcus aureus. nih.gov In the field of antitubercular research, furan-2-carboxylic acid derivatives have been investigated as inhibitors of salicylate (B1505791) synthase (MbtI), an essential enzyme for Mycobacterium tuberculosis. mdpi.com This research led to the identification of compounds like 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, which exhibits promising inhibitory properties and antitubercular activity, marking it as a significant lead for future development. mdpi.com

A wide range of in vitro studies have been conducted on derivatives of nitrofuran carboxylic acids to evaluate their biological activities against various pathogens. These studies are essential for determining the potency and spectrum of activity of new compounds.

Numerous nitrofuran derivatives have demonstrated significant antifungal and antibacterial activity. mdpi.comnih.govnih.gov Synthesized compounds have been tested against fungal species such as Candida, Cryptococcus neoformans, Histoplasma capsulatum, and Trichophyton rubrum, with some derivatives showing minimal inhibitory concentration (MIC₉₀) values as low as 0.48 µg/mL. mdpi.com In antibacterial assays, 5-nitrofuran-2-carbohydrazides exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.12 to 7.81 µg/mL. nih.gov One sulfonamide derivative displayed particularly potent, broad-spectrum antimicrobial activity with MIC values between 0.06 and 0.98 µg/mL. nih.gov

These compounds have also been evaluated for their antitubercular potential against Mycobacterium tuberculosis. nih.gov The in vitro assays provide crucial data on structure-activity relationships (SAR), helping to guide the synthesis of more effective antimicrobial agents. nih.gov

Table 2: Summary of In Vitro Antimicrobial Activity of Related Nitrofuran Derivatives
Compound ClassTarget Organism(s)Activity Range (MIC)Reference
Nitrofuran derivativesH. capsulatum, P. brasiliensis0.48 µg/mL mdpi.com
Nitrofuran derivativesT. rubrum, T. mentagrophytes0.98 µg/mL mdpi.com
5-Nitrofuran-2-carbohydrazidesVarious Bacteria0.12-7.81 µg/mL nih.gov
Sulfonamide-nitrofuran derivativeVarious Bacteria0.06-0.98 µg/mL nih.gov
Sulfonamide-nitrofuran derivativeM. tuberculosis3.9 µg/mL nih.gov
4-butyl-[N'-(5-nitrofuran-2-yl)methylene]benzhydrazideS. aureusSimilar to Vancomycin nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-methyl-5-nitrofuran-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nitration of a methyl-substituted furan precursor followed by carboxylation. Key steps include:
  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Carboxylation : Employ Kolbe-Schmitt conditions (CO₂ under high pressure) with a metal catalyst (e.g., KOH).
  • Purification : Recrystallization from ethanol/water mixtures improves purity .
    Yield optimization requires strict control of stoichiometry (e.g., HNO₃ excess ≥1.2 eq) and reaction time (<4 hours for nitration).

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for signals at δ 2.4–2.6 ppm (methyl group), δ 6.8–7.2 ppm (furan protons), and δ 8.1–8.3 ppm (carboxylic acid proton, if not deuterated).
  • ¹³C NMR : Confirm the nitrofuran moiety with peaks at ~150 ppm (C-NO₂) and ~165 ppm (COOH).
  • IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (asymmetric NO₂ stretch).
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 184 (calculated for C₆H₅NO₅) .

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile acids (e.g., HNO₃) .
  • Ventilation : Ensure local exhaust ventilation to limit airborne exposure (<0.1 mg/m³ recommended) .
  • First Aid : For skin contact, rinse immediately with 10% NaHCO₃ solution to neutralize residual acid .

Advanced Research Questions

Q. How do competing reaction pathways during nitration lead to byproducts, and how can they be minimized?

  • Methodological Answer :
  • Byproduct Formation :
  • Dinitration: Occurs at elevated temperatures (>10°C) or excess HNO₃, detected via HPLC as a secondary peak (retention time ~12 min).
  • Oxidation: The furan ring may degrade under prolonged nitration, producing trace nitroalkenes (identified by UV-Vis at λ ~280 nm).
  • Mitigation :
  • Use a stepwise cooling protocol (0°C → ice bath) and monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) .

Q. What analytical strategies resolve contradictions in reported biological activity data for nitrofuran derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Quantify impurities (e.g., residual solvents) via GC-MS and normalize bioassay results to ≥98% purity.
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) tests using CLSI guidelines (e.g., pH 7.2, 37°C) to compare antimicrobial activity across studies .
  • Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., reduced nitro groups) that may alter efficacy .

Q. What environmental persistence studies are applicable to this compound, and how are degradation products characterized?

  • Methodological Answer :
  • Photodegradation : Expose aqueous solutions to UV light (254 nm) and monitor decay via HPLC. Major products include 5-hydroxymethylfuran-3-carboxylic acid (identified by m/z 142) .
  • Biodegradation : Use OECD 301B tests (activated sludge) with GC-MS analysis to detect intermediates like nitroso derivatives .
  • Ecotoxicity : Assess Daphnia magna acute toxicity (48-h LC₅₀) following OECD 202 guidelines .

Methodological Standards and Data Reporting

Q. How should researchers standardize stability studies for nitrofuran derivatives under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via NMR and HPLC every 30 days.
  • Light Sensitivity : Use amber vials and compare with clear glass controls to quantify photodegradation rates .
  • Data Reporting : Include ICH Q1A(R2)-compliant parameters (e.g., % impurity increase, Arrhenius plot for shelf-life prediction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.